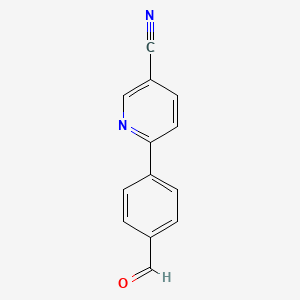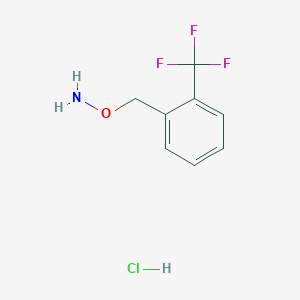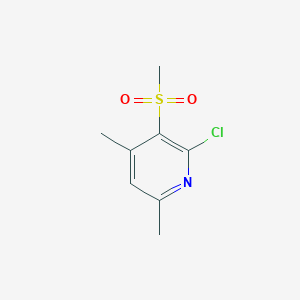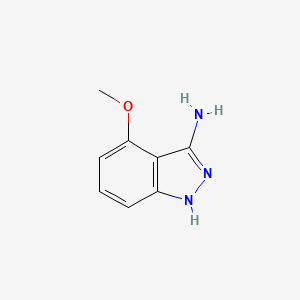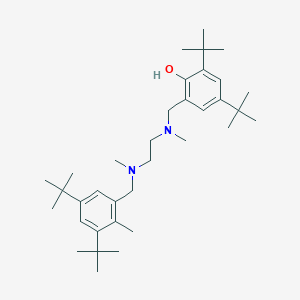![molecular formula C8H6ClNO5S B1320593 2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride CAS No. 874781-18-7](/img/structure/B1320593.png)
2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride is a chemical compound with the molecular formula C8H6ClNO5S It is known for its unique structure, which includes a nitro group, a sulphonyl chloride group, and a benzo[b]furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride typically involves multiple steps. One common method starts with the nitration of benzo[b]furan to introduce the nitro group. This is followed by the sulfonation of the nitrated benzo[b]furan to add the sulfonyl group. Finally, the sulfonyl group is converted to a sulphonyl chloride using reagents such as thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by chlorination. These processes are carried out in reactors designed to handle the exothermic nature of these reactions and to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulphonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride (SnCl2).
Oxidation Reactions: Although less common, the benzo[b]furan ring can undergo oxidation under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting sulfonyl groups to sulphonyl chloride.
Hydrogen Gas (H2) with Catalyst: Used for the reduction of the nitro group.
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Aminobenzo[b]furan Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to form covalent bonds with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride involves its reactivity towards nucleophiles. The sulphonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This allows the compound to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitro group can also participate in redox reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b]furan-5-sulphonyl chloride: Lacks the nitro group, making it less reactive in redox reactions.
7-Nitrobenzo[b]furan-5-sulphonyl chloride: Does not have the dihydro moiety, which may affect its reactivity and stability.
2,3-Dihydro-7-nitrobenzo[b]thiophene-5-sulphonyl chloride: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties and reactivity.
Uniqueness
2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride is unique due to the combination of its nitro group, sulphonyl chloride group, and benzo[b]furan ring. This combination imparts distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
7-nitro-2,3-dihydro-1-benzofuran-5-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5S/c9-16(13,14)6-3-5-1-2-15-8(5)7(4-6)10(11)12/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYKLVMQGONPLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234674 |
Source


|
| Record name | 2,3-Dihydro-7-nitro-5-benzofuransulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874781-18-7 |
Source


|
| Record name | 2,3-Dihydro-7-nitro-5-benzofuransulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874781-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-7-nitro-5-benzofuransulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
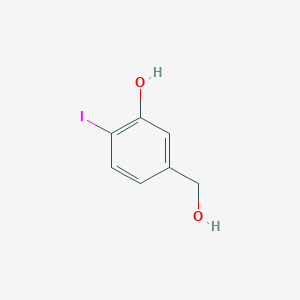
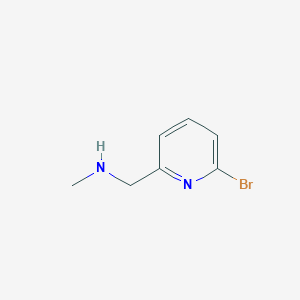
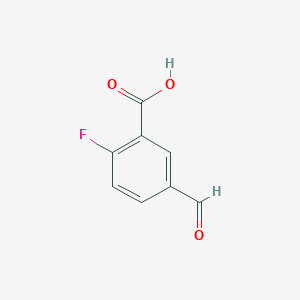

![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)
